molecular formula C20H21N3O3S B3294291 3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide CAS No. 886897-87-6

3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

Cat. No.: B3294291
CAS No.: 886897-87-6
M. Wt: 383.5 g/mol
InChI Key: AUYYNSTVFUUXPJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide (CAS 886897-87-6) is a synthetic organic compound with a molecular formula of C20H21N3O3S and a molecular weight of 383.46 g/mol . This benzamide derivative features a 1H-imidazole ring, a privileged structure in medicinal chemistry known for its wide range of biological activities and its role as a key pharmacophore in many therapeutic agents . The structural architecture, which integrates a benzamide core with an imidazole-thioethyl linkage, makes it a compound of significant interest in chemical biology and drug discovery research. Compounds bearing the imidazole scaffold and N-benzamide motifs are frequently investigated for their potential as kinase inhibitors and cytotoxic agents . For instance, similar imidazole-based N-phenylbenzamide derivatives have demonstrated promising anticancer activity in vitro, with computational studies, including molecular docking and dynamics simulations, suggesting a stable interaction with kinase proteins like ABL1 . This indicates the potential research value of this compound class in the development of novel chemotherapeutic agents. The product is supplied with a minimum purity of 90% and is intended for research applications only . It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-10-15(11-17(12-16)26-2)19(24)21-8-9-27-20-22-13-18(23-20)14-6-4-3-5-7-14/h3-7,10-13H,8-9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYNSTVFUUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aromatic aldehyde under acidic conditions.

    Attachment of the Sulfanyl Ethyl Linker: The imidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl ethyl linker.

    Coupling with Benzamide: Finally, the intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated benzamide derivatives.

Scientific Research Applications

3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Heterocycles : The target compound’s imidazole ring distinguishes it from thiadiazole (Compound 6 ) or pyridine-based analogs (Compound 15 ). Imidazole’s dual nitrogen sites may enhance hydrogen bonding compared to thiadiazole’s sulfur or pyridine’s lone nitrogen.

Linker Flexibility : The ethylsulfanyl linker in the target compound provides greater rotational freedom than rigid fused rings (e.g., Compound 6 ) or shorter methylene linkers (e.g., Compound 15 ).

Thermal Stability : Compounds with fused heterocycles (e.g., Compound 8a , m.p. 290°C) exhibit higher melting points than the target compound (estimated lower due to flexible linker), suggesting increased rigidity enhances thermal stability.

Spectroscopic Characterization

  • IR Spectroscopy : The benzamide carbonyl stretch (~1670 cm⁻¹) aligns with reported values for similar compounds (e.g., 1605–1679 cm⁻¹ in ). Methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) are expected.
  • NMR Spectroscopy : The 3,5-dimethoxy substituents deshield adjacent protons, likely appearing as singlets at δ ~3.8 (¹H-NMR). Aromatic protons on the imidazole and benzamide rings are anticipated in δ 7.2–8.1, comparable to Compound 6 .

Biological Activity

3,5-Dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide is a complex organic compound characterized by a benzamide core with methoxy groups and an imidazole ring linked through a sulfanyl ethyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
Molecular Formula C20H21N3O3S
Molecular Weight 373.46 g/mol
CAS Number 886897-87-6

The compound's structure features methoxy substituents at the 3 and 5 positions of the benzamide, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of imidazole and benzamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit growth in various cancer cell lines:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that compounds similar to 3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide possess cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells with IC50 values ranging from 0.28 to 0.52 μg/mL .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions or active sites on enzymes, potentially inhibiting their function.
  • Reactive Sulfanyl Group : The sulfanyl group may enhance binding affinity and reactivity, contributing to the compound's bioactivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl and imidazole rings significantly influence biological activity. For example, the presence of methoxy groups has been correlated with increased cytotoxicity against cancer cells .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated various imidazole derivatives, including those similar to our target compound, for their anticancer activity against multiple cell lines. The results showed that modifications in the structure led to varying degrees of potency.
    • Findings : Compounds with methoxy substitutions exhibited enhanced activity compared to those without .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that certain derivatives interacted with the Bcl-2 protein through hydrophobic contacts, suggesting a potential pathway for inducing apoptosis in cancer cells .

Cytotoxicity Data for Related Compounds

Compound NameCell LineIC50 (µM)
3,5-Dimethoxy-N-{...}MCF-7<0.28
3-(4-methoxyphenyl)-1H-imidazoleA549<0.52
Benzamide derivative with imidazoleHCT11610–30

Q & A

Q. What synthetic strategies are optimal for preparing 3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Condensation of aldehydes with amines and sulfur-containing reagents under acidic/basic conditions (e.g., acetic acid or triethylamine as catalysts) .
  • Thioether linkage introduction : Reaction of a thiol-containing intermediate with a halogenated ethylbenzamide derivative via nucleophilic substitution .
  • Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., ethanol or dichloromethane), stoichiometric ratios (1:1.2 for thiol:halide), and reflux temperatures (60–80°C). Purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Identifies methoxy groups (δ 3.7–3.9 ppm), imidazole protons (δ 7.2–8.1 ppm), and sulfanyl ethyl linkages (δ 2.8–3.2 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfur (C-S, ~650 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 439.14 for C₂₁H₂₁N₃O₃S⁺) .
  • HPLC : Assesses purity (>98%) using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies .
  • Basis sets : 6-31G(d,p) basis sets calculate HOMO-LUMO gaps to predict charge transfer and redox behavior .
  • Applications : Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective results)?

  • Dose-response assays : Test across a wide concentration range (0.1–100 µM) to identify threshold effects .
  • Cell-line specificity : Compare activity in Gram-positive vs. Gram-negative bacteria or cancer vs. normal cell lines .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with bioactivity .

Q. How can regioselectivity be controlled during imidazole ring formation to avoid byproducts?

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to direct cyclization .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring 5-phenyl substitution .
  • Kinetic monitoring : Track reaction progress via TLC to terminate at optimal conversion (~85%) .

Q. What methodologies elucidate the hydrolytic stability of the sulfanyl ethyl linker under physiological conditions?

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
  • Enzymatic assays : Test stability in liver microsomes to predict metabolic pathways .
  • Computational modeling : MD simulations assess bond dissociation energies of C-S linkages .

Q. How can molecular docking predict binding interactions with kinase targets?

  • Target selection : Use PDB structures (e.g., EGFR kinase, PDB ID: 4Y0) for docking simulations .
  • Software : AutoDock Vina or Schrödinger Suite scores binding affinities and identifies key residues (e.g., hydrogen bonds with methoxy groups) .
  • Validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) .

Q. What strategies optimize HPLC methods for quantifying this compound in biological matrices?

  • Column selection : C18 columns with 3.5 µm particles enhance resolution .
  • Mobile phase : Acetonitrile/0.1% formic acid improves peak symmetry and reduces tailing .
  • Validation : Establish linearity (R² > 0.999), LOD (0.1 µg/mL), and recovery rates (>90%) per ICH guidelines .

Q. How are Phase I/II metabolites identified using in vitro models?

  • Liver microsomes : Incubate with NADPH and UDPGA to generate oxidative (e.g., hydroxylation) and conjugative (e.g., glucuronidation) metabolites .
  • LC-MS/MS : Use Q-TOF instruments to fragment ions (MS²) and match with spectral libraries .
  • Synthetic standards : Compare retention times and fragmentation patterns of suspected metabolites .

Q. What SAR modifications enhance the anticancer activity of this benzamide derivative?

  • Methoxy substitution : Replace 3,5-dimethoxy with electron-withdrawing groups (e.g., nitro) to improve membrane permeability .
  • Imidazole optimization : Introduce 4-fluorophenyl or methyl groups to enhance target affinity .
  • Linker variation : Replace sulfanyl ethyl with carboxamide to reduce metabolic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide

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